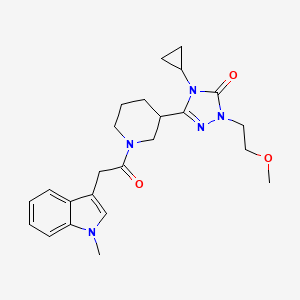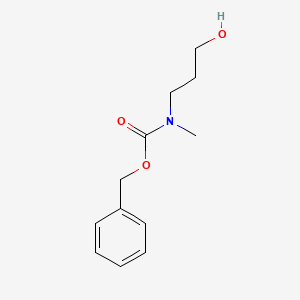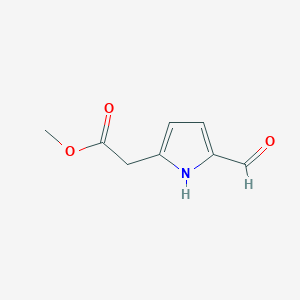
methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate” is a chemical compound with the molecular formula C11H15NO4 . It is a type of pyrrole alkaloid .
Synthesis Analysis
The synthesis of similar pyrrole alkaloids has been reported in the literature . For instance, Maehara et al. reported the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization, resulting in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic data, including 1D- and 2D-NMR . The enhancement of the H-C (2) signal was inhibited by the R group, probably due to steric hindrance, and its chemical shift was influenced by the anisotropy effect .Applications De Recherche Scientifique
Antimicrobial Activity
A study synthesized novel derivatives of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate to evaluate their in vitro antimicrobial activities. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring, with enhanced activity upon the introduction of methoxy groups (Hublikar et al., 2019).
Antioxidative Activity
Heterocyclic compounds, including pyrroles, found in Maillard reaction products were examined for their antioxidative activity. Pyrroles inhibited hexanal oxidation significantly, demonstrating high antioxidative potential, which is crucial for food preservation and health (Yanagimoto et al., 2002).
Synthesis of Pyrrolidones and Quinolines
Research described the synthesis of various N-(alkyl, aryl)-5-methyl-2-pyrrolidones from biomass-derived levulinic acid, demonstrating an efficient and eco-friendly pathway for producing valuable compounds for food additives, agrochemicals, and pharmaceuticals (Ortiz-Cervantes et al., 2016).
Electrochromic Devices
A study synthesized and characterized a new soluble conducting polymer based on pyrrole derivatives for electrochromic devices. The polymer showed promising switching ability and transmittance, indicating its suitability for applications in smart windows and displays (Variş et al., 2006).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives were investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds demonstrated good inhibition efficiency, suggesting their potential application in protecting industrial materials (Zarrouk et al., 2015).
Mécanisme D'action
Target of Action
Pyrrole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Pyrrole compounds are known for their ability to form complexes with other molecules, which could potentially influence their interaction with biological targets .
Biochemical Pathways
Pyrrole compounds are involved in a wide range of biological processes, suggesting that they may influence multiple pathways .
Result of Action
Pyrrole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
methyl 2-(5-formyl-1H-pyrrol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)4-6-2-3-7(5-10)9-6/h2-3,5,9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYICHBLFPPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
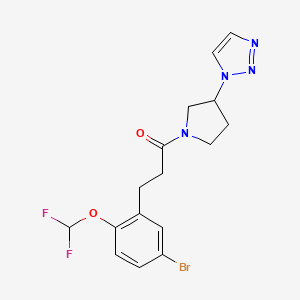
![dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2850313.png)
![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2850316.png)

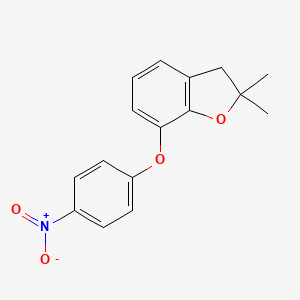
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2850320.png)
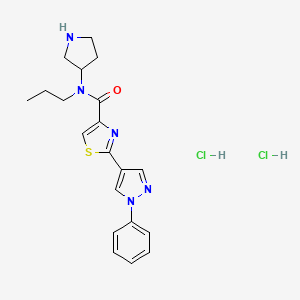
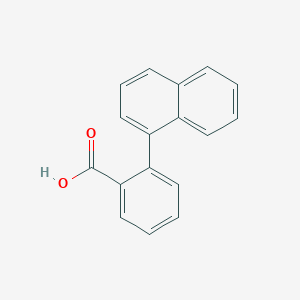
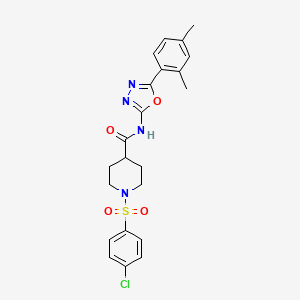
![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2850326.png)
![2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid](/img/structure/B2850327.png)
